2-Nitrobenzylamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Nitrobenzylamine hydrochloride typically involves the nitration of benzylamine. The process can be summarized as follows:
- Dissolve benzylamine in absolute ethanol.
- Add a saturated hydrochloric acid solution dropwise to the benzylamine solution to obtain benzylamine hydrochloride.
- The resulting benzylamine hydrochloride is then subjected to nitration to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Catalytic Hydrogenation: H2 + Pd/C
Reduction with Zinc or Tin: Zinc or tin in dilute hydrochloric acid
Reduction with Sodium Sulfide: Sodium sulfide in ammonium hydroxide solution
Major Products Formed:
Reduction Products: 2-Aminobenzylamine hydrochloride
Substitution Products: Various substituted benzylamine derivatives.
Scientific Research Applications
2-Nitrobenzylamine hydrochloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used in the synthesis of tetrahydroisoquinolines via Heck-aza-Michael reactions.
Biology: Involved in the development of aminomethylphenylamine scaffolds for factor Xa inhibition.
Medicine: Utilized in the synthesis of squaryliamides for mannosyltransferase inhibition.
Industry: Employed in the creation of fluorescent two-photon absorption benzothiadiazole dyes.
Mechanism of Action
The mechanism of action of 2-Nitrobenzylamine hydrochloride involves its participation in various chemical reactions. The nitro group can undergo reduction to form an amine group, which can then interact with other molecules to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions .
Comparison with Similar Compounds
- 4-Nitrobenzylamine hydrochloride
- 2-Nitrobenzyl bromide
- 4-Nitrophenyl isothiocyanate
Comparison: 2-Nitrobenzylamine hydrochloride is unique due to its specific structure and reactivity. Compared to 4-Nitrobenzylamine hydrochloride, it has a different position of the nitro group, which affects its reactivity and the types of reactions it can undergo. Similarly, 2-Nitrobenzyl bromide and 4-Nitrophenyl isothiocyanate have different functional groups, leading to distinct chemical behaviors and applications .
Properties
IUPAC Name |
(2-nitrophenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASJTVIZZDEQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481717 | |
Record name | 2-Nitrobenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24835-08-3 | |
Record name | 24835-08-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitrobenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-nitrophenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.